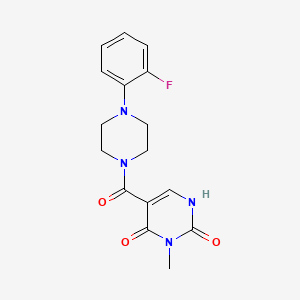

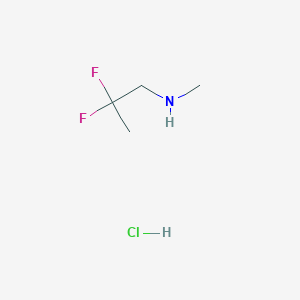

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2,2-Difluoro-N-methylpropan-1-amine hydrochloride involves reactions that introduce difluoro groups into the molecular structure. For instance, the reaction of tetrafluorosilane with tris(2-hydroxyethyl)amine leads to the formation of 1,1-difluoroquasisilatranes, indicating a method of incorporating difluoro groups into nitrogen-containing compounds (Voronkov et al., 2006).

Molecular Structure Analysis

The molecular structure of difluoro compounds can be elucidated using various spectroscopic techniques such as NMR and IR spectroscopy. These methods have proven useful in determining the structure of difluoroquasisilatranes, showcasing the presence of donor-acceptor bonds N → Si and a pentacoordinate silicon atom, which may share similarities with the structure of 2,2-Difluoro-N-methylpropan-1-amine hydrochloride (Voronkov et al., 2006).

Chemical Reactions and Properties

The reactivity of difluoro compounds with amines demonstrates their potential for further chemical transformations. For example, difluorocarbene generated from chlorodifluoromethane reacts with tertiary amines to give difluoromethyltrialkylammonium chlorides, indicating the reactivity of difluoro compounds towards nitrogen-containing substrates (Nawrot & Jończyk, 2007).

Physical Properties Analysis

The physical properties of 2,2-Difluoro-N-methylpropan-1-amine hydrochloride can be inferred from related compounds. For instance, the solubility, boiling points, and melting points of similar difluoro compounds provide insights into the physical characteristics that can be expected from 2,2-Difluoro-N-methylpropan-1-amine hydrochloride.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical groups, can be studied through the reactions of similar difluoro compounds. The formation of difluoromethyltrialkylammonium salts from reactions involving chlorodifluoromethane suggests that 2,2-Difluoro-N-methylpropan-1-amine hydrochloride may exhibit similar reactivity patterns, making it a candidate for various chemical applications (Nawrot & Jończyk, 2007).

科学的研究の応用

Pharmaceutical Applications : Amine hydrofluorides, similar to 2,2-Difluoro-N-methylpropan-1-amine; hydrochloride, have been used in dentistry to prevent caries. Their effects on human polymorphonuclear leukocytes were studied, showing significant cytotoxicity which is crucial for their clinical application (Knoll-Köhler & Stiebel, 2002).

Corrosion Inhibition : Schiff base compounds containing nitrogen, which are structurally related to 2,2-Difluoro-N-methylpropan-1-amine; hydrochloride, demonstrated inhibitor properties for mild steel in acidic environments. The introduction of nitrogen in the molecular structure significantly enhanced inhibition efficiency (Leçe, Emregül, & Atakol, 2008).

Chemical Sensing and Imaging : Studies on the reaction mechanisms of compounds like CuFL1, which have secondary amines similar to 2,2-Difluoro-N-methylpropan-1-amine; hydrochloride, enhance understanding of fluorescence enhancement in NO-specific probes. Such research is significant for designing faster-reacting probes for biological imaging (McQuade, Pluth, & Lippard, 2010).

Synthetic Chemistry : 2,2-Difluoro-N-methylpropan-1-amine; hydrochloride related compounds have been utilized in the synthesis of complex organic structures, such as 1,1-difluoro-5-methylquasisilatranes. This research expands the repertoire of synthetic methods available for producing novel compounds (Soldatenko et al., 2011).

Materials Science : The study of amines and fluorine-substituted compounds like 2,2-Difluoro-N-methylpropan-1-amine; hydrochloride has grown due to their unique physicochemical properties and prevalence in various materials. Optimizing parameters for these compounds helps understand their behavior in different environments, which is vital for designing new materials and pharmaceuticals (Chen, Yin, & MacKerell, 2002).

作用機序

The mechanism of action of “2,2-Difluoro-N-methylpropan-1-amine;hydrochloride” is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context in which the compound is used .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2,2-difluoro-N-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-4(5,6)3-7-2;/h7H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGYTRWTLWUPDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-N-methylpropan-1-amine;hydrochloride | |

CAS RN |

2170129-90-3 |

Source

|

| Record name | (2,2-difluoropropyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)

![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)

methanone](/img/structure/B2489268.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)